3-amino-N-(3-chlorophenyl)propanamide
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Overview
Description
3-amino-N-(3-chlorophenyl)propanamide is an organic compound with the molecular formula C9H11ClN2O It is a derivative of propanamide, featuring an amino group and a chlorophenyl group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-chlorophenyl)propanamide typically involves the reaction of 3-chlorobenzonitrile with 3-aminopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-chlorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
3-amino-N-(3-chlorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-chlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(4-chlorophenyl)propanamide
- 3-amino-N-(2-chlorophenyl)propanamide
- 3-amino-N-(3-bromophenyl)propanamide
Uniqueness
3-amino-N-(3-chlorophenyl)propanamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H11ClN2O |
---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
3-amino-N-(3-chlorophenyl)propanamide |
InChI |
InChI=1S/C9H11ClN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4-5,11H2,(H,12,13) |
InChI Key |
GCQKLGHWUZPYLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCN |
Origin of Product |
United States |
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